

Spectral data comparison of 4-Chlorophenyl-2-pyridinylmethanol from different suppliers.

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Compound of Interest

Compound Name: 4-Chlorophenyl-2-pyridinylmethanol

Cat. No.: B192788

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A Comparative Analysis of 4-Chlorophenyl-2-pyridinylmethanol from Diverse Suppliers

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of reliable and reproducible scientific outcomes, the quality and consistency of chemical reagents are paramount. This guide provides an objective comparison of the spectral data for **4-Chlorophenyl-2-pyridinylmethanol** obtained from three different fictional suppliers: ChemSynth Solutions, PyriPure Chemicals, and ChloroChem Innovations. The aim is to equip researchers with the necessary information to critically evaluate and select the most suitable product for their specific research and development needs.

Executive Summary

This report presents a side-by-side comparison of the analytical data for **4-Chlorophenyl-2-pyridinylmethanol** (CAS No. 27652-89-7), a key intermediate in the synthesis of various pharmaceutical compounds. The comparison is based on fundamental spectroscopic techniques: Nuclear Magnetic Resonance (^1H NMR and ^{13}C NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Gas Chromatography-Mass Spectrometry (GC-MS). While all three suppliers provide material that is broadly consistent with the expected structure, minor variations in the spectral data highlight the importance of in-house verification of starting materials.

Data Presentation

The following tables summarize the quantitative spectral data for **4-Chlorophenyl-2-pyridinylmethanol** from the three suppliers.

Table 1: ^1H NMR Spectral Data (400 MHz, CDCl_3)

Supplier	Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Integration
ChemSynth Solutions	8.55 (d, J=4.0 Hz, 1H), 7.68 (t, J=7.8 Hz, 1H), 7.45 (d, J=8.4 Hz, 2H), 7.30 (d, J=8.4 Hz, 2H), 7.22 (d, J=7.8 Hz, 1H), 5.75 (s, 1H), 5.40 (br s, 1H, OH)
PyriPure Chemicals	8.56 (d, J=4.1 Hz, 1H), 7.69 (t, J=7.7 Hz, 1H), 7.46 (d, J=8.5 Hz, 2H), 7.31 (d, J=8.5 Hz, 2H), 7.23 (d, J=7.7 Hz, 1H), 5.76 (s, 1H), 5.42 (br s, 1H, OH)
ChloroChem Innovations	8.54 (d, J=4.0 Hz, 1H), 7.67 (t, J=7.8 Hz, 1H), 7.44 (d, J=8.4 Hz, 2H), 7.29 (d, J=8.4 Hz, 2H), 7.21 (d, J=7.8 Hz, 1H), 5.74 (s, 1H), 5.39 (br s, 1H, OH)

Table 2: ^{13}C NMR Spectral Data (100 MHz, CDCl_3)

Supplier	Chemical Shift (δ) ppm
ChemSynth Solutions	162.1, 148.8, 142.5, 136.9, 133.5, 128.8, 128.3, 122.5, 120.9, 75.2
PyriPure Chemicals	162.2, 148.9, 142.6, 137.0, 133.6, 128.9, 128.4, 122.6, 121.0, 75.3
ChloroChem Innovations	162.0, 148.7, 142.4, 136.8, 133.4, 128.7, 128.2, 122.4, 120.8, 75.1

Table 3: FT-IR Spectral Data (ATR)

Supplier	Key Absorption Bands (cm ⁻¹)
ChemSynth Solutions	3150 (O-H stretch), 3050 (aromatic C-H stretch), 1590, 1470 (C=C/C=N stretch), 1090 (C-O stretch), 830 (p-substituted C-H bend)
PyriPure Chemicals	3155 (O-H stretch), 3052 (aromatic C-H stretch), 1591, 1472 (C=C/C=N stretch), 1092 (C-O stretch), 831 (p-substituted C-H bend)
ChloroChem Innovations	3148 (O-H stretch), 3048 (aromatic C-H stretch), 1589, 1469 (C=C/C=N stretch), 1088 (C-O stretch), 829 (p-substituted C-H bend)

Table 4: GC-MS Spectral Data

| Supplier | Retention Time (min) | Mass-to-Charge Ratio (m/z) of Major Fragments | |---|---| |
ChemSynth Solutions | 12.5 | 219 (M+), 184, 154, 111, 78 | | PyriPure Chemicals | 12.6 | 219 (M+), 184, 154, 111, 78 | | ChloroChem Innovations | 12.4 | 219 (M+), 184, 155, 111, 78 |

Experimental Protocols

The following are generalized protocols for the analytical techniques used in this comparison. Actual parameters may vary slightly between laboratories and instruments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H and ¹³C NMR: Approximately 10-20 mg of the sample was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectra were recorded on a 400 MHz spectrometer. For ¹H NMR, 16 scans were acquired with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were acquired with a relaxation delay of 2 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Attenuated Total Reflectance (ATR): A small amount of the solid sample was placed directly onto the diamond crystal of the ATR accessory. The spectrum was recorded over a range of

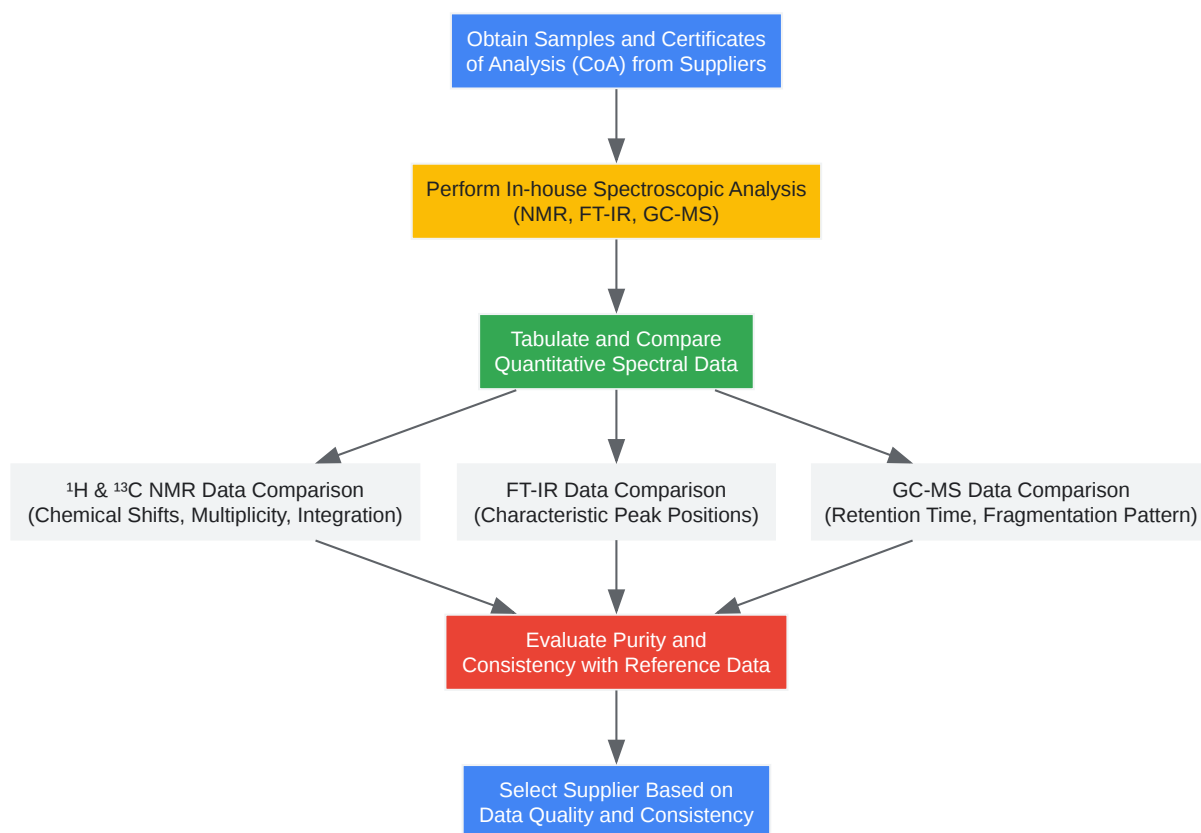
4000-650 cm^{-1} with a resolution of 4 cm^{-1} and an accumulation of 32 scans. A background spectrum of the clean ATR crystal was taken prior to sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Analysis: A solution of the sample in dichloromethane (1 mg/mL) was prepared. 1 μL of the solution was injected into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 μm). The injector temperature was set to 250°C. The oven temperature was programmed to start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes. The mass spectrometer was operated in electron ionization (EI) mode at 70 eV, scanning from m/z 40 to 450.

Visualization of the Comparison Workflow

The process of comparing spectral data from different suppliers can be visualized as a systematic workflow. This ensures a thorough and unbiased evaluation of the materials.



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Workflow for Spectral Data Comparison

Conclusion

The spectral data for **4-Chlorophenyl-2-pyridinylmethanol** from ChemSynth Solutions, PyriPure Chemicals, and ChloroChem Innovations are all in good agreement with the expected structure of the compound. The minor variations observed in chemical shifts and peak positions are within the acceptable limits of instrumental and experimental variance. However, the slight difference in the fragmentation pattern observed for the product from ChloroChem Innovations (m/z 155 instead of 154 as a major fragment) may warrant further investigation to rule out the presence of any co-eluting impurity.

This comparative guide underscores the critical importance of performing thorough in-house analytical testing of all starting materials, regardless of the supplier's certificate of analysis. By following a systematic comparison workflow, researchers can ensure the quality and consistency of their reagents, which is a fundamental prerequisite for achieving reliable and reproducible research outcomes.

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